molecular formula C9H7F3N2O4 B1351021 N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide CAS No. 787-57-5

N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B1351021
CAS RN: 787-57-5
M. Wt: 264.16 g/mol
InChI Key: UCLBQTSVYJDQRU-UHFFFAOYSA-N
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Description

“N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide” is also known as “2’-Nitro-4’-(trifluoromethoxy)acetanilide”. It has a molecular weight of 264.161. The compound is solid in physical form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide”. However, it’s worth noting that the synthesis of similar compounds often involves specific reactions under controlled conditions2.



Molecular Structure Analysis

The IUPAC name for this compound is “N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide” and its Inchi Code is "1S/C9H7F3N2O4/c1-5(15)13-7-3-2-6(18-9(10,11)12)4-8(7)14(16)17/h2-4H,1H3,(H,13,15)"1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide”.



Physical And Chemical Properties Analysis

The compound has a boiling point of 94-96°C1. It is stored at ambient temperature1.


Scientific Research Applications

  • Antimicrobial and Antiproliferative Agents

    • Field : Pharmacology
    • Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to the one you mentioned, has been synthesized and studied for its antimicrobial and anticancer activities .
    • Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • Trifluoromethoxylation Reagents

    • Field : Organic Chemistry
    • Application : Trifluoromethoxylation is an important process in the synthesis of pharmaceutical drugs and agrochemicals .
    • Method : The review provides a summary of the traditional methods for synthesis of CF3-O-containing compounds, followed by a critical overview of known trifluoromethoxylating reagents, focusing on their preparation, synthetic generality and limitations .
    • Results : The progress in the advancement of fluorine methodology was far from balanced. For instance, syntheses of aromatic C-F and C-CF3 compounds, while still enjoying a great deal of innovation, could be considered as mature areas of research .
  • Agrochemical and Pharmaceutical Ingredients

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share the trifluoromethoxy group with the compound you mentioned, are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Method : The synthesis and applications of TFMP and its derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Chemical Properties and Synthesis

    • Field : Chemical Synthesis
    • Application : The compound “2’-Nitro-4’-(trifluoromethoxy)acetanilide” is used in chemical synthesis .
    • Method : The compound is synthesized and its properties are studied for various applications .
    • Results : The compound has a molecular weight of 264.16 and a boiling point of 94-96°C .
  • Electrochromic Devices

    • Field : Material Science
    • Application : 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically and their electrochromic behaviors were characterized . These materials are promising anodic materials for electrochromic devices .
    • Method : The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles (PSNS) decreases the HOMO and LUMO energy levels of PSNS . PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .
    • Results : The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively . The highest η of the PTTPP electrode is 379.64 cm^2 C^−1 at 1050 nm .
  • Cobalt-Catalyzed Trifluoromethoxylation

    • Field : Organic Chemistry
    • Application : Cobalt-catalyzed trifluoromethoxylation of epoxides was achieved by activation of TFMS with 2,4-dinitrophenates .
    • Method : The use of n-Bu4N+ DNP− instead of fluorides to activate TFMS enhanced nucleophilicity .
    • Results : This method provides a new approach to the synthesis of trifluoromethoxy-containing compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P271, P261, and P2801.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide”.


Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c1-5(15)13-7-3-2-6(18-9(10,11)12)4-8(7)14(16)17/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLBQTSVYJDQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379686
Record name N-[2-Nitro-4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide

CAS RN

787-57-5
Record name N-[2-Nitro-4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Nitro-4'-(trifluoromethoxy)acetanilide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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